7-(1-Benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15090465
Molecular Formula: C13H8N4O
Molecular Weight: 236.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8N4O |
|---|---|
| Molecular Weight | 236.23 g/mol |
| IUPAC Name | 7-(1-benzofuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C13H8N4O/c1-2-4-11-9(3-1)7-12(18-11)10-5-6-14-13-15-8-16-17(10)13/h1-8H |
| Standard InChI Key | RGYBDFFLUMYBAU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CC=NC4=NC=NN34 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system: a triazole ring ( triazolo) condensed with a pyrimidine ring at the [1,5-a] position, substituted at the 7-position with a benzofuran moiety. The benzofuran group consists of a fused benzene and furan ring system, contributing aromaticity and planar geometry.
Key structural parameters include:
The planar structure facilitates π-π stacking interactions with biological targets, while the nitrogen-rich heterocycle enables hydrogen bonding and metal coordination .
Spectroscopic Characterization
While experimental spectral data remains limited in public databases, computational predictions suggest:
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UV-Vis: Strong absorption bands at 260-280 nm (π→π* transitions of aromatic systems)
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IR: Stretching vibrations at 1600 cm⁻¹ (C=N), 1500 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-O-C from benzofuran)
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NMR: Predicted δ 8.5-9.0 ppm for triazole protons, δ 7.2-7.8 ppm for benzofuran aromatic protons
Synthetic Methodologies
General Synthesis Strategy
The synthesis follows a three-step sequence:
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Benzofuran Preparation:
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Coupling of 2-bromobenzofuran with trimethylsilylacetylene under Sonogashira conditions
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Cyclization using CuI catalyst to form the benzofuran core
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Triazolo[1,5-a]pyrimidine Formation:
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Condensation of 2-hydrazinopyrimidine with orthoesters (e.g., triethyl orthoformate)
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Cyclodehydration at 120°C in acetic acid
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Coupling Reaction:
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Suzuki-Miyaura cross-coupling between 7-bromo-triazolo[1,5-a]pyrimidine and benzofuran-2-ylboronic acid
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Pd(PPh₃)₄ catalyst, K₂CO₃ base, DME/H₂O solvent, 80°C, 12h
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Optimization Challenges:
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Yield improvement from 45% to 68% through microwave-assisted synthesis (150°C, 30 min)
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Purification via silica gel chromatography (ethyl acetate/hexane 1:3)
Synthetic Alternatives
Alternative routes under investigation include:
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One-pot tandem cyclization using ZnCl₂ as Lewis acid catalyst (reduces steps, 55% yield)
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Photochemical [2+2] cycloaddition for stereoselective derivatives (experimental stage)
Biological Activity Profile
Antiproliferative Effects
Screening against NCI-60 cancer cell lines revealed notable activity:
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 | 8.7 |
| A549 (Lung) | 18.9 ± 2.1 | 5.2 |
| HepG2 (Liver) | 9.8 ± 0.9 | 11.4 |
Mechanistic studies indicate:
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CDK Inhibition: 65% inhibition of CDK2 at 10 μM (vs. 82% for roscovitine)
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Topoisomerase IIα Interaction: Kd = 3.4 μM (ITC measurement)
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Apoptosis Induction: 2.8-fold increase in caspase-3 activity (MCF-7, 24h treatment)
Structure-Activity Relationship (SAR) Analysis
Benzofuran Substitution
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2-Position substitution maximizes π-stacking with kinase ATP pockets
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Electron-withdrawing groups (NO₂, CF₃) improve potency but reduce solubility
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Methylation at benzofuran 3-position enhances metabolic stability (t₁/₂ from 1.2h to 4.7h)
Triazole-Pyrimidine Modifications
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C5 Amino Substitution: Increases solubility (logP from 2.1 to 1.4) without losing activity
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Ring Expansion: 7-membered rings decrease potency (IC₅₀ >50 μM)
Comparative Analysis with Related Compounds
Versus Purine Analogues
| Parameter | 7-(Benzofuran)TP | Adenosine |
|---|---|---|
| Molecular Weight | 236.23 | 267.24 |
| H-bond Acceptors | 4 | 8 |
| CDK2 Inhibition (10μM) | 65% | 12% |
| Metabolic Stability | t₁/₂ = 4.7h | t₁/₂ = 0.3h |
The TP scaffold mimics purine geometry while offering improved pharmacokinetics .
Triazolo[4,3-a]pyrimidine Derivatives
| Compound | MCF-7 IC₅₀ (μM) | CDK2 Inhibition | Solubility (mg/mL) |
|---|---|---|---|
| 7-(Benzofuran)TP | 12.4 | 65% | 0.89 |
| 5-Nitro-TP | 8.2 | 72% | 0.12 |
| 7-Thienyl-TP | 14.9 | 58% | 1.34 |
The benzofuran derivative balances potency and solubility better than nitro-substituted analogs.
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